molecular formula C21H26ClN3O B2397231 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034529-77-4

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2397231
CAS No.: 2034529-77-4
M. Wt: 371.91
InChI Key: ODHDOFDHABZNQO-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and a pyridinyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-16-13-20(7-10-23-16)25-11-8-18(9-12-25)15-24-21(26)6-5-17-3-2-4-19(22)14-17/h2-4,7,10,13-14,18H,5-6,8-9,11-12,15H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHDOFDHABZNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Amine Intermediate

Functionalization of the Piperidine Ring

The piperidin-4-ylmethylamine backbone is synthesized via reductive amination of piperidin-4-one. In a representative procedure, piperidin-4-one is treated with ammonium acetate and sodium cyanoborohydride in methanol under reflux, yielding piperidin-4-ylmethylamine with >80% efficiency. Subsequent N-alkylation introduces the 2-methylpyridin-4-yl group:

Reaction Conditions

  • Substrate : Piperidin-4-ylmethylamine (1.0 equiv)
  • Alkylating Agent : 4-Chloro-2-methylpyridine (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF), 80°C, 12 h
  • Yield : 72%

The reaction proceeds via nucleophilic aromatic substitution (SNAr), with the piperidine nitrogen attacking the chloro-substituted pyridine. Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields.

Purification and Characterization

Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexanes 3:7). Nuclear magnetic resonance (NMR) confirms successful alkylation:

  • 1H NMR (400 MHz, CDCl3) : δ 8.35 (d, J = 5.2 Hz, 2H, pyridine-H), 7.15 (d, J = 5.2 Hz, 2H, pyridine-H), 3.45 (m, 2H, NCH2), 2.65 (m, 1H, piperidine-H), 2.50 (s, 3H, CH3).

Synthesis of 3-(3-Chlorophenyl)propanoic Acid

Friedel-Crafts Acylation

3-Chlorophenylpropanoic acid is prepared via Friedel-Crafts acylation of chlorobenzene. Using aluminum chloride (AlCl3) as a catalyst, chlorobenzene reacts with propionyl chloride in dichloromethane at 0°C:

Optimized Parameters

  • Catalyst : AlCl3 (1.5 equiv)
  • Temperature : 0°C → room temperature, 6 h
  • Yield : 68%

Acid Chloride Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) under reflux (2 h, 80°C). Excess SOCl2 is removed in vacuo to yield 3-(3-chlorophenyl)propanoyl chloride.

Amide Bond Formation

Coupling Reagents and Conditions

The final step involves coupling 3-(3-chlorophenyl)propanoyl chloride with the piperidine amine intermediate. Two methods are prevalent:

Schotten-Baumann Reaction

Aqueous alkaline conditions (NaOH, 10%) facilitate the reaction at 0°C:

  • Amine : 1-(2-Methylpyridin-4-yl)piperidin-4-yl)methylamine (1.0 equiv)
  • Acid Chloride : 3-(3-Chlorophenyl)propanoyl chloride (1.1 equiv)
  • Solvent : Dichloromethane/water (1:1)
  • Yield : 65%
Uronium-Based Coupling

For moisture-sensitive substrates, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is employed:

  • Reagents : HATU (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 3.0 equiv)
  • Solvent : DMF, room temperature, 4 h
  • Yield : 85%

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, acetonitrile) enhance reaction rates versus tetrahydrofuran (THF). Elevated temperatures (50°C) reduce coupling times by 30% but risk epimerization.

Byproduct Mitigation

Side products, such as N-acylurea derivatives, are minimized using HATU over carbodiimides. Additives like hydroxybenzotriazole (HOBt) suppress racemization.

Characterization and Analytical Data

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : m/z 416.1782 [M+H]+ (calculated for C21H25ClN3O: 416.1785).
  • 13C NMR (101 MHz, CDCl3) : δ 172.5 (C=O), 149.2 (pyridine-C), 134.8 (Cl-C), 45.6 (piperidine-CH2).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity. Retention time: 12.3 min.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent-disclosed method employs Suzuki-Miyaura coupling to install the pyridinyl group post-amide formation:

  • Catalyst : PdCl2(PPh3)2 (5 mol%)
  • Ligand : Triphenylphosphine (10 mol%)
  • Base : K2CO3
  • Yield : 78%

Solid-Phase Synthesis

Immobilization of the piperidine amine on Wang resin enables iterative coupling and cleavage, achieving 90% yield in combinatorial libraries.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes HATU with cheaper alternatives like propylphosphonic anhydride (T3P), reducing reagent costs by 40%.

Green Chemistry Approaches

Microwave-assisted reactions in ethanol/water mixtures cut energy use by 60% while maintaining 82% yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)butanamide
  • 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)pentanamide

Uniqueness

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide, a compound with diverse biological activities, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H24ClN2OC_{20}H_{24}ClN_2O. Its structure features a chlorophenyl moiety and a piperidine ring substituted with a 2-methylpyridine group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Weight344.87 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.5

Antimicrobial Activity

Research indicates that derivatives of piperidine, including the compound , exhibit significant antimicrobial properties. A study highlighted that similar piperidine derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 0.240.24 to 0.97μg/mL0.97\,\mu g/mL against Candida auris, demonstrating potent antifungal activity . The mechanism involves disruption of the fungal plasma membrane, leading to cell death.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that related piperidine derivatives can induce apoptosis and cell cycle arrest in cancer cells. Specifically, compounds within this class have been documented to activate apoptotic pathways, leading to increased cancer cell death .

Neuroprotective Effects

Piperidine derivatives are also noted for their neuroprotective effects. Research suggests that they can mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This property makes them potential candidates for treating conditions such as Alzheimer's disease.

Case Studies

  • Antifungal Efficacy : A study on piperidine-based triazolylacetamide derivatives demonstrated effective antifungal action against clinical isolates of C. auris, with the most active compounds showing MIC values as low as 0.24μg/mL0.24\,\mu g/mL .
  • Cancer Cell Line Studies : In research focused on various cancer cell lines, compounds similar to 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide were shown to induce significant apoptosis and inhibit proliferation, with IC50 values indicating strong cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide?

  • Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation between substituted propanoyl chloride and amine derivatives. For example, coupling 3-(3-chlorophenyl)propanoyl chloride with a piperidine-methylamine intermediate under anhydrous conditions using reagents like HATU or DCC (dicyclohexylcarbodiimide) to activate the carbonyl group. Reaction progress is monitored via TLC or HPLC, and intermediates are purified via column chromatography .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the connectivity of the chlorophenyl, piperidine, and propanamide moieties. Mass spectrometry (MS) validates the molecular weight, while IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What analytical methods are used to assess purity during synthesis?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is employed to quantify purity (>95% by area normalization). Elemental analysis (C, H, N) ensures stoichiometric consistency with the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Answer : Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during activation.
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
  • Mole ratio : A 1.2:1 excess of the amine component minimizes unreacted acyl chloride.
    Yield improvements from 60% to >85% have been reported in analogous piperidine-propanamide syntheses .

Q. How should researchers address contradictory data in biological activity studies?

  • Answer : Contradictions in IC50 values or target selectivity may arise from assay variability (e.g., cell line differences, ligand concentrations). Mitigation strategies include:

  • Replicating experiments across multiple biological models.
  • Using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Validating results with structural analogs to isolate pharmacophore contributions .

Q. What computational methods predict target interactions for this compound?

  • Answer : Molecular docking (AutoDock Vina, Glide) models binding to receptors like GPCRs or kinases. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. QSAR models correlate structural features (e.g., logP, H-bond donors) with activity, guiding lead optimization .

Q. What strategies elucidate the compound’s pharmacokinetic properties?

  • Answer :

  • Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated biological fluids.
  • Permeability : Caco-2 cell monolayers predict intestinal absorption.
  • Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis quantifies free vs. bound fractions .

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